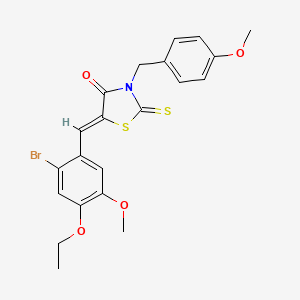![molecular formula C18H16N2O3S2 B3669884 5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3669884.png)
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate undergoes further reactions with maleic anhydride to form the final product . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: Known for their wide spectrum of biological activities, including antibacterial and anticancer properties.
Thiazolidinones: Exhibit antimicrobial, antimalarial, and anti-HIV activities.
Uniqueness
5-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-22-14-5-6-15(23-2)13(8-14)9-16-17(21)20(18(24)25-16)11-12-4-3-7-19-10-12/h3-10H,11H2,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDNDIYDDWKDSM-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3669806.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3669810.png)
![N-(2-ETHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3669823.png)
![(4Z)-1-(4-bromophenyl)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3669831.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B3669836.png)
![4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate](/img/structure/B3669842.png)

![N-[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide](/img/structure/B3669856.png)
![5-bromo-2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3669858.png)
![5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3669870.png)
![3,4-dimethoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3669875.png)
![Ethyl 4-(2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamido)benzoate](/img/structure/B3669893.png)
![ETHYL 2-(2-CHLORO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-6-METHOXYPHENOXY)ACETATE](/img/structure/B3669903.png)

